(Z)-RG-13022 vs. (E)-RG-13022: Stereochemical Potency Differential in HN5 Squamous Carcinoma DNA Synthesis
In a direct head-to-head comparison, (Z)-RG-13022 demonstrates 3.5-fold greater potency than its (E)-geometrical isomer in inhibiting EGF-stimulated DNA synthesis in HN5 human squamous carcinoma cells. This stereochemical specificity is critical for experimental design, as the (E)-isomer is both a common synthetic impurity and an in vivo metabolite [1].
| Evidence Dimension | Inhibition of EGF-stimulated DNA synthesis (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 μM |
| Comparator Or Baseline | (E)-RG-13022: IC50 = 38 μM |
| Quantified Difference | 3.5-fold greater potency (11 μM vs. 38 μM) |
| Conditions | HN5 human squamous carcinoma cells; 24 h in vitro incubation; [3H]thymidine incorporation assay |
Why This Matters
Stereochemical purity directly determines assay sensitivity and dose-response reproducibility; procurement of (Z)-isomer with verified >98% purity is essential to avoid 3.5-fold potency underestimation.
- [1] McLeod HL, Brunton VG, Eckardt N, Lear MJ, Robins DJ, Workman P, Graham MA. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022. Br J Cancer. 1996 Dec;74(11):1714-8. View Source
